REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.[Cl:8][C:9]1[CH:24]=[CH:23][C:12]([CH2:13][N:14]2[CH2:22][CH2:21][CH2:20][CH:16](C(O)=O)[CH2:15]2)=[CH:11][CH:10]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])C=CC=CC=1.[CH3:42][C:43]([OH:46])([CH3:45])[CH3:44]>>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[CH2:22][CH2:21][CH2:20][CH:16]([NH:3][C:6]([O:46][C:43]([CH3:45])([CH3:44])[CH3:42])=[O:32])[CH2:15]2)=[CH:23][CH:24]=1
|
Name
|
|
Quantity
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3.38 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(CN2CC(C(=O)O)CCC2)C=C1
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Name
|
|
Quantity
|
500 mL
|
Type
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reactant
|
Smiles
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CC(C)(C)O
|
Name
|
|
Quantity
|
8.58 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Type
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CUSTOM
|
Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the resulting reaction mixture
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Type
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TEMPERATURE
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Details
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under reflux for 18 hour
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Duration
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18 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The obtained residue was then dissolved in ethyl acetate (500 mL)
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Type
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WASH
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Details
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the organic layer was washed with a saturated aqueous solution of NaHCO3 (100 mL×2) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (over Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The obtained crude product
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Type
|
CUSTOM
|
Details
|
was purified by chromatography (SiO2, 25% ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2CC(CCC2)NC(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |